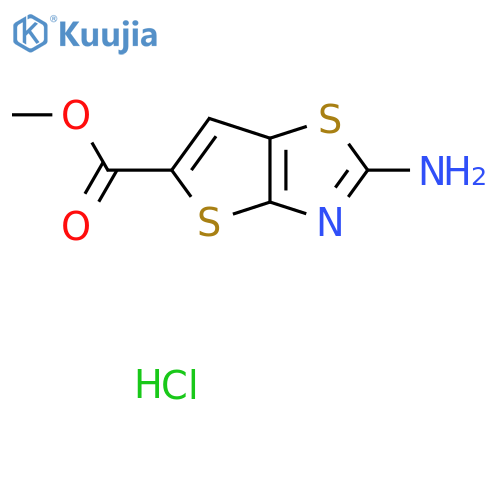

Cas no 2551117-97-4 (methyl 2-aminothieno2,3-d1,3thiazole-5-carboxylate hydrochloride)

methyl 2-aminothieno2,3-d1,3thiazole-5-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

-

- Z4461698374

- methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride

- methyl 2-aminothieno2,3-d1,3thiazole-5-carboxylate hydrochloride

-

- MDL: MFCD32874660

- インチ: 1S/C7H6N2O2S2.ClH/c1-11-6(10)4-2-3-5(12-4)9-7(8)13-3;/h2H,1H3,(H2,8,9);1H

- InChIKey: PPCYLDUDZFAYLT-UHFFFAOYSA-N

- ほほえんだ: Cl.S1C(C(=O)OC)=CC2=C1N=C(N)S2

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 227

- トポロジー分子極性表面積: 122

methyl 2-aminothieno2,3-d1,3thiazole-5-carboxylate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26862701-1.0g |

methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride |

2551117-97-4 | 95.0% | 1.0g |

$699.0 | 2025-02-20 | |

| Enamine | EN300-26862701-0.25g |

methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride |

2551117-97-4 | 95.0% | 0.25g |

$347.0 | 2025-02-20 | |

| Enamine | EN300-26862701-5g |

methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride |

2551117-97-4 | 95% | 5g |

$2028.0 | 2023-09-11 | |

| 1PlusChem | 1P028CT7-100mg |

methyl2-aminothieno[2,3-d][1,3]thiazole-5-carboxylatehydrochloride |

2551117-97-4 | 95% | 100mg |

$350.00 | 2024-05-20 | |

| 1PlusChem | 1P028CT7-250mg |

methyl2-aminothieno[2,3-d][1,3]thiazole-5-carboxylatehydrochloride |

2551117-97-4 | 95% | 250mg |

$491.00 | 2024-05-20 | |

| Aaron | AR028D1J-2.5g |

methyl2-aminothieno[2,3-d][1,3]thiazole-5-carboxylatehydrochloride |

2551117-97-4 | 95% | 2.5g |

$1909.00 | 2025-02-16 | |

| Aaron | AR028D1J-10g |

methyl2-aminothieno[2,3-d][1,3]thiazole-5-carboxylatehydrochloride |

2551117-97-4 | 95% | 10g |

$4160.00 | 2023-12-15 | |

| Aaron | AR028D1J-50mg |

methyl2-aminothieno[2,3-d][1,3]thiazole-5-carboxylatehydrochloride |

2551117-97-4 | 95% | 50mg |

$248.00 | 2025-02-16 | |

| 1PlusChem | 1P028CT7-1g |

methyl2-aminothieno[2,3-d][1,3]thiazole-5-carboxylatehydrochloride |

2551117-97-4 | 95% | 1g |

$926.00 | 2024-05-20 | |

| 1PlusChem | 1P028CT7-500mg |

methyl2-aminothieno[2,3-d][1,3]thiazole-5-carboxylatehydrochloride |

2551117-97-4 | 95% | 500mg |

$737.00 | 2024-05-20 |

methyl 2-aminothieno2,3-d1,3thiazole-5-carboxylate hydrochloride 関連文献

-

1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

methyl 2-aminothieno2,3-d1,3thiazole-5-carboxylate hydrochlorideに関する追加情報

Introduction to Methyl 2-aminothieno[2,3-d]thiazole-5-carboxylate Hydrochloride (CAS No. 2551117-97-4)

Methyl 2-aminothieno[2,3-d]thiazole-5-carboxylate hydrochloride, a compound with the chemical formula C9H8N2S3Cl, is a derivative of thienothiazole, a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research. This compound is identified by its unique CAS number CAS No. 2551117-97-4 and is being explored for its potential applications in medicinal chemistry and drug development.

The structure of methyl 2-aminothieno[2,3-d]thiazole-5-carboxylate hydrochloride features a fused thieno[2,3-d]thiazole ring system, which is a key feature contributing to its pharmacological properties. The presence of an amino group at the 2-position and a carboxylate moiety at the 5-position enhances its reactivity and makes it a valuable scaffold for designing novel therapeutic agents.

In recent years, there has been a growing interest in thienothiazole derivatives due to their diverse biological activities. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The unique structural features of methyl 2-aminothieno[2,3-d]thiazole-5-carboxylate hydrochloride make it an attractive candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, particularly cancer. By targeting specific kinases, thienothiazole derivatives like methyl 2-aminothieno[2,3-d]thiazole-5-carboxylate hydrochloride can modulate these pathways and potentially lead to the development of new anticancer therapies.

Recent studies have highlighted the importance of understanding the structure-activity relationships (SAR) of thienothiazole derivatives. Researchers have been particularly interested in how modifications to the core ring system can influence biological activity. For instance, the introduction of substituents at specific positions can enhance binding affinity to target proteins or alter metabolic stability. This knowledge is crucial for optimizing the compound's pharmacokinetic properties and therapeutic efficacy.

The synthesis of methyl 2-aminothieno[2,3-d]thiazole-5-carboxylate hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed cyclizations, have been employed to construct the complex heterocyclic framework efficiently. These synthetic strategies are essential for producing sufficient quantities of the compound for preclinical and clinical studies.

In addition to its potential as a kinase inhibitor, methyl 2-aminothieno[2,3-d]thiazole-5-carboxylate hydrochloride has also shown promise in other therapeutic areas. For example, it has been investigated for its anti-inflammatory properties by targeting inflammatory pathways mediated by kinases and other enzymes. The compound's ability to modulate these pathways suggests that it could be developed into a novel treatment for chronic inflammatory diseases such as rheumatoid arthritis.

The pharmacological evaluation of methyl 2-aminothieno[2,3-d]thiazole-5-carboxylate hydrochloride has involved both in vitro and in vivo studies. In vitro assays have been used to assess its activity against various kinases and other enzymes relevant to disease pathways. These studies have provided valuable insights into the compound's mechanism of action and its potential therapeutic applications.

In vivo studies have further validated the compound's efficacy by demonstrating its ability to modulate biological pathways in animal models. For instance, studies in mouse models of cancer have shown that methyl 2-aminothieno[2,3-d]thiazole-5-carboxylate hydrochloride can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation and survival. These findings are encouraging and support further development efforts.

The safety profile of methyl 2-aminothieno[2,3-d]thiazole-5-carboxylate hydrochloride is another critical aspect that has been thoroughly evaluated during preclinical studies. These studies have assessed various parameters such as acute toxicity, chronic toxicity, and potential side effects. The results have indicated that the compound is well-tolerated at relevant doses, making it a promising candidate for clinical development.

As research in this area continues to advance, new synthetic methodologies and pharmacological insights are expected to emerge. The development of more efficient synthetic routes will be crucial for scaling up production and making the compound more accessible for therapeutic use. Additionally, further exploration of its biological activities will help identify new therapeutic applications beyond its current focus on cancer and inflammation.

The integration of computational chemistry techniques has also played a significant role in understanding the properties of methyl 2-aminothieno[2,3-d]thiazole-5-carboxylate hydrochloride. Molecular modeling studies have provided valuable insights into its binding interactions with target proteins and have helped guide the design of more potent derivatives. These computational approaches are increasingly important in modern drug discovery efforts.

In conclusion, methyl 2-aminothieno[2,3-d]thiazole-5-carboxylate hydrochloride (CAS No. 2551117-97-4) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various disease pathways. With ongoing research efforts focused on optimizing its synthesis, evaluating its pharmacological properties, and exploring new applications, this compound is poised to make meaningful contributions to medicine.

2551117-97-4 (methyl 2-aminothieno2,3-d1,3thiazole-5-carboxylate hydrochloride) 関連製品

- 112937-97-0(4-(4-tert-butylphenyl)piperidine)

- 1804174-04-6(Ethyl 2-(chloromethyl)-3-(3-ethoxy-3-oxopropyl)benzoate)

- 2305573-30-0((Z)-N-(4-Butan-2-ylphenyl)-2-cyano-3-(2H-triazol-4-yl)prop-2-enamide)

- 111031-61-9((Z)-Des(ethylthio)-5-(2-propenyl) Clethodim)

- 2034545-98-5(2-(phenylformamido)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide)

- 946260-09-9(N-1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-(2-methoxyphenoxy)acetamide)

- 1956437-44-7((S)-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride)

- 2229186-09-6(4-(2-methanesulfonylphenyl)oxane-2,6-dione)

- 2287318-81-2(2-[1-(thian-4-yl)-1H-1,2,3-benzotriazol-7-yl]acetic acid)

- 1891275-22-1(2-(1-hydroxy-2-methylpropan-2-yl)-6-methoxyphenol)